PROTAC Linker 2 - 1835705-52-6

PROTAC Linker 2

Catalog Number: EVT-2678839
CAS Number: 1835705-52-6
Molecular Formula: C21H41ClO4
Molecular Weight: 393.01
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Boc-C5-O-C5-O-C6-Cl is a PROTAC linker utilized to connect the respective tyrosine kinase inhibitor (TKI) to the E3 recruiting ligand .

Molecular Structure Analysis

The molecular formula of Boc-C5-O-C5-O-C6-Cl is C21H41ClO4 . Its exact mass is 392.27 and its molecular weight is 393.01 . The InChI Key is BCFCLXINSZPNKH-UHFFFAOYSA-N .

Physical And Chemical Properties Analysis

Boc-C5-O-C5-O-C6-Cl has a solubility of 10 mM in DMSO . It is recommended to be stored in pure form at -20°C for 3 years or at 4°C for 2 years .

Overview

Proteolysis Targeting Chimeras (PROTACs) are innovative bifunctional molecules designed to induce targeted protein degradation. They consist of two ligands connected by a linker: one ligand binds to an E3 ubiquitin ligase, while the other binds to a protein of interest. The linker is crucial as it influences the efficiency and specificity of the degradation process. Among various linkers, PROTAC Linker 2 has garnered attention for its role in optimizing the properties of PROTACs, particularly in enhancing their pharmacokinetic and pharmacodynamic profiles.

Synthesis Analysis

Methods and Technical Details

The synthesis of PROTAC Linker 2 involves several key methods:

  1. Amide Coupling: This common method involves the reaction of a carboxylic acid with an amine to form an amide bond, which is often used to attach linkers to ligands.
  2. Click Chemistry: A powerful tool for creating diverse linkers, click chemistry allows for rapid and efficient coupling of azides and alkynes, facilitating the formation of stable linkages.
  3. Nucleophilic Substitution: This method is employed to introduce functional groups into the linker, enhancing its reactivity and compatibility with various ligands.

Recent advancements have introduced more streamlined approaches, such as modular synthesis techniques that enable rapid generation of diverse linker libraries for screening against multiple target proteins .

Molecular Structure Analysis

Structure and Data

PROTAC Linker 2 typically features a backbone that can be either linear or cyclic, with functional groups that allow for specific interactions with both the E3 ligase and the protein of interest. The structural characteristics often include:

  • Length: Varying from short (e.g., 4-8 atoms) to longer chains (up to 20 atoms), affecting flexibility and spatial orientation.
  • Composition: Incorporation of polyethylene glycol segments or alkyl chains that enhance solubility and permeability.
  • Functional Groups: Specific attachments such as hydroxyl, carbonyl, or ether groups that influence binding affinity and stability.

The precise molecular structure can significantly impact the degradation efficiency of PROTACs by facilitating optimal ternary complex formation .

Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactions involving PROTAC Linker 2 are primarily focused on its integration into PROTAC constructs:

  1. Formation of Ternary Complexes: The linker facilitates the binding of both ligands (E3 ligase and protein of interest) into a ternary complex, which is essential for subsequent ubiquitination and degradation.
  2. Degradation Pathway Activation: Upon successful binding, the E3 ligase catalyzes the transfer of ubiquitin moieties onto the target protein, marking it for proteasomal degradation.

The efficiency of these reactions is influenced by the linker’s length, rigidity, and chemical composition, which dictate how well it can position the two ligands for effective interaction .

Mechanism of Action

Process and Data

The mechanism by which PROTAC Linker 2 operates involves several critical steps:

  1. Binding: The PROTAC binds simultaneously to an E3 ubiquitin ligase and a target protein through its respective ligands.
  2. Complex Formation: The linker connects these two entities, forming a stable ternary complex that brings them into close proximity.
  3. Ubiquitination: The E3 ligase then catalyzes the ubiquitination of the target protein at lysine residues.
  4. Degradation: The polyubiquitinated protein is recognized by the proteasome, leading to its degradation.

This mechanism highlights how variations in linker design can significantly affect degradation efficiency and selectivity for different target proteins .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

PROTAC Linker 2 exhibits several notable physical and chemical properties:

  • Solubility: Enhanced solubility due to hydrophilic segments (e.g., polyethylene glycol) improves bioavailability.
  • Stability: The stability of the linker in biological environments is crucial; modifications can enhance resistance to enzymatic degradation.
  • Flexibility/Rigidity: The balance between flexible and rigid linkers impacts their ability to form effective ternary complexes.

These properties are essential for ensuring that PROTACs remain functional under physiological conditions while effectively targeting specific proteins for degradation .

Applications

Scientific Uses

PROTAC Linker 2 finds application across various scientific domains:

  • Targeted Protein Degradation Research: Used in developing new PROTACs aimed at degrading disease-related proteins in cancer therapy.
  • Drug Discovery: Facilitates screening libraries of degraders against specific targets to identify potential therapeutic candidates.
  • Biochemical Studies: Assists in elucidating cellular pathways by selectively degrading proteins involved in critical biological processes.

The versatility of PROTAC Linker 2 enhances its utility in advancing research on targeted therapies and understanding protein dynamics within cells .

Foundational Concepts of PROTAC Linker Design

Mechanistic Role of Linkers in Targeted Protein Degradation

Ternary Complex Formation Dynamics

The linker in Proteolysis Targeting Chimeras (PROTACs) serves as a critical architectural element that spatially coordinates the interaction between the protein of interest and the E3 ubiquitin ligase. This coordination facilitates the formation of a productive ternary complex, wherein the target protein is ubiquitinated and subsequently degraded by the proteasome. The linker’s physicochemical properties directly govern the distance, orientation, and relative positioning of the protein of interest and E3 ligase binding domains, thereby influencing complex stability and degradation efficiency. Optimal linker length permits sufficient flexibility to accommodate protein-protein interactions while minimizing entropic penalties. Studies demonstrate that excessively short linkers impede ternary complex formation due to steric clashes, whereas excessively long linkers reduce complex stability by increasing conformational entropy [1] [7].

Spatial positioning further dictates the efficiency of ubiquitin transfer. Linkers must orient the protein of interest such that lysine residues are accessible to the E2 ubiquitin-conjugating enzyme bound to the E3 ligase. Crystallographic analyses of PROTAC ternary complexes reveal that even minor deviations (e.g., 5–10 Å) can disrupt ubiquitination efficiency. For instance, PROTACs targeting bromodomain-containing protein 4 with rigid aromatic linkers demonstrated superior degradation kinetics compared to flexible alkyl counterparts due to precise positioning of the protein of interest within the ubiquitination zone [1].

Table 1: Influence of Linker Structural Parameters on Ternary Complex Formation

Structural ParameterEffect on Ternary ComplexConsequence for Degradation
LengthShort: Steric hindrance; Long: Entropic penaltyReduced complex stability; Variable DC₅₀
FlexibilityHigh: Conformational disorder; Low: Rigid positioningUnproductive orientations; Optimized ubiquitin transfer
PolarityHydrophilic: Enhanced solubility; Hydrophobic: Membrane permeabilityImproved bioavailability; Cellular uptake variability

Linker-Mediated Cooperativity in E3 Ligase-Protein of Interest Interactions

Cooperativity refers to the thermodynamic enhancement of ternary complex stability beyond the additive binding energies of the individual protein of interest-PROTAC and E3-PROTAC interactions. Linkers contribute to positive cooperativity by facilitating allosteric communication or optimizing interfacial contacts between the protein of interest and E3 ligase. Structural studies reveal that certain linker compositions can induce conformational changes in either protein, creating new interaction surfaces. For example, PROTACs employing Von Hippel-Lindau-recruiting ligands with polyethylene glycol linkers exhibited minimal cooperativity, whereas those with piperazine-based rigid linkers enhanced protein of interest-E3 interface complementarity, increasing degradation efficacy 10-fold [7] [9].

The linker’s role extends beyond passive spacing to active participation in protein-protein interactions. Incorporation of hydrogen-bond acceptors/donors or charged groups within linkers can form transient interactions with solvent-exposed residues on the protein of interest or E3 ligase surface. These interactions stabilize the ternary complex and reduce the dissociation rate. Quantitative cooperativity assays using surface plasmon resonance demonstrate that PROTACs with optimized linkers exhibit dissociation constants (KD) for ternary complexes up to 100-fold lower than binary complexes, underscoring the linker’s role in synergistic stabilization [9].

Table 2: Cooperativity Mechanisms Enabled by Linker Design

Cooperativity TypeLinker ContributionDesign Implication
AllostericInduces conformational changes in protein of interest/E3Rigid linkers with defined stereochemistry
InterfacialProvides auxiliary contacts at protein of interest-E3 interfaceLinkers with hydrogen-bonding motifs
Avidity-DrivenOptimizes distance for simultaneous bindingLength-tuned based on crystal structures

Evolution of Linker Design Paradigms

Historical Transition from Flexible to Rigid Architectures

Early PROTAC designs predominantly utilized flexible alkyl or polyethylene glycol chains due to synthetic accessibility and conformational adaptability. These linkers, however, suffered from metabolic instability (e.g., oxidation of alkyl chains) and conformational heterogeneity, leading to suboptimal ternary complex formation. The advent of rigid architectures marked a paradigm shift, driven by structural insights into ternary complexes. Cycloaliphatic moieties (e.g., piperidine, piperazine) and aryl rings were integrated to restrict conformational freedom, replicating the geometry observed in crystallographic models of productive complexes. This transition improved proteolytic resistance and enhanced degradation efficacy by reducing the entropic cost of complex formation [1] [5] [6].

Notable examples include the replacement of polyethylene glycol linkers in BET degraders with piperazine-based scaffolds, which increased degradation efficiency (DC₅₀) from >1 µM to <100 nM. Similarly, triazolyl linkers—synthesized via copper-catalyzed azide-alkyne cycloaddition—provided rigidity and synthetic versatility. These linkers facilitated the development of PROTACs with improved binding kinetics, as their planar structure enforced precise distances between the protein of interest and E3 ligase binding motifs. Challenges persist in balancing rigidity with aqueous solubility; polar heterocycles (e.g., morpholine) are now incorporated to mitigate aggregation while maintaining structural integrity [5] [6].

Impact of Linker Chemistry on PROTAC Catalytic Efficiency

Linker chemistry directly influences PROTAC catalytic efficiency through three primary mechanisms: ternary complex stability, cell permeability, and proteasomal engagement. Hydrophilic linkers (e.g., polyethylene glycol) enhance aqueous solubility but impair membrane permeability, limiting cellular uptake. Conversely, hydrophobic linkers (e.g., alkyl chains) improve permeability but risk aggregation or non-specific binding. Optimal designs employ amphiphilic balance—hydrophilic elements like polyethylene glycol units interspersed with hydrophobic aromatics—to achieve both bioavailability and solubility [6] [9].

Catalytic turnover is critically dependent on linker-mediated ternary complex dissociation kinetics. Processive ubiquitination requires rapid PROTAC recycling after each ubiquitin transfer. Bulky or highly rigid linkers can slow complex dissociation, reducing turnover rates. Studies comparing polyethylene glycol versus triazole linkers in CRBN-recruiting PROTACs demonstrated a 5-fold increase in degradation velocity with triazoles due to faster complex disassembly. Furthermore, linker chemistry influences the "hook effect": high PROTAC concentrations saturate protein of interest or E3 binding sites, inhibiting ternary complex formation. PROTACs with intermediate-length polyethylene glycol linkers exhibit pronounced hook effects at lower concentrations (≥1 µM), whereas rigid aryl linkers shift this threshold to ≥10 µM, widening the therapeutic window [6] [9].

Table 3: Chemical Group Effects on PROTAC Efficiency

Linker Functional GroupDegradation Efficiency ImpactPharmacokinetic Influence
Polyethylene GlycolModerate DC₅₀; Pronounced hook effectEnhanced solubility; Reduced permeability
PiperazineImproved DC₅₀; Reduced hook effectBalanced solubility/permeability
TriazoleHigh catalytic turnover; Stable complexModerate solubility; Synthetic versatility
AlkylVariable DC₅₀; Metabolic instabilityHigh permeability; Oxidation susceptibility

Innovative linker strategies continue to emerge, including photo-switchable azobenzene linkers enabling spatiotemporal control of degradation. These linkers undergo reversible trans-to-cis isomerization under specific wavelengths, altering the distance between protein of interest and E3 ligase binding domains to modulate activity. Such advances highlight the evolving sophistication in leveraging linker chemistry to optimize PROTAC efficacy [6].

Properties

CAS Number

1835705-52-6

Product Name

PROTAC Linker 2

IUPAC Name

tert-butyl 6-[5-(6-chlorohexoxy)pentoxy]hexanoate

Molecular Formula

C21H41ClO4

Molecular Weight

393.01

InChI

InChI=1S/C21H41ClO4/c1-21(2,3)26-20(23)14-8-6-11-17-25-19-13-7-12-18-24-16-10-5-4-9-15-22/h4-19H2,1-3H3

InChI Key

BCFCLXINSZPNKH-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)CCCCCOCCCCCOCCCCCCCl

Solubility

not available

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